molecular formula C8H7F3N2O B6322425 N-[5-(Trifluoromethyl)-2-pyridinyl]acetamide CAS No. 1131595-37-3

N-[5-(Trifluoromethyl)-2-pyridinyl]acetamide

Cat. No. B6322425
CAS RN: 1131595-37-3
M. Wt: 204.15 g/mol
InChI Key: IOPBLTFWPDVRNC-UHFFFAOYSA-N
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Description

N-[5-(Trifluoromethyl)-2-pyridinyl]acetamide (N-TFPA) is a synthetic compound used in various scientific research applications. It is a colorless, crystalline solid that is soluble in water, methanol, and ethanol. N-TFPA has several unique properties that make it suitable for a variety of scientific research applications. It is a versatile compound that has been used in many different fields of research, including biochemistry, physiology, and organic chemistry.

Scientific Research Applications

N-[5-(Trifluoromethyl)-2-pyridinyl]acetamide has been used in several scientific research applications. It has been used in the study of enzymes, as an inhibitor of enzyme activity, and as a substrate for enzyme-catalyzed reactions. It has also been used to study the structure and function of proteins, as an inhibitor of protein-protein interactions, and as a substrate for protein-catalyzed reactions. Additionally, it has been used in the study of DNA, as an inhibitor of DNA replication, and as a substrate for DNA-catalyzed reactions.

Mechanism of Action

N-[5-(Trifluoromethyl)-2-pyridinyl]acetamide acts as an inhibitor of enzyme activity by binding to the active site of the enzyme and blocking the binding of the substrate. It also acts as a substrate for enzyme-catalyzed reactions by binding to the active site of the enzyme and providing a binding site for the substrate. Additionally, it acts as an inhibitor of protein-protein interactions by binding to the active site of one of the proteins and preventing the binding of the other protein. Finally, it acts as a substrate for DNA-catalyzed reactions by binding to the active site of the DNA and providing a binding site for the substrate.
Biochemical and Physiological Effects
N-[5-(Trifluoromethyl)-2-pyridinyl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including proteases, phosphatases, and kinases. Additionally, it has been shown to inhibit the binding of proteins to DNA, which can lead to changes in gene expression. It has also been shown to inhibit the replication of DNA, which can lead to changes in cell proliferation and differentiation. Finally, it has been shown to have an antioxidant effect, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

N-[5-(Trifluoromethyl)-2-pyridinyl]acetamide has several advantages for laboratory experiments. It is a stable compound that is soluble in a variety of solvents, making it easy to use in experiments. Additionally, it is a relatively inexpensive compound, making it cost-effective for laboratory use. Finally, it has a wide range of applications, making it a versatile compound for laboratory experiments.
However, there are also some limitations to using N-[5-(Trifluoromethyl)-2-pyridinyl]acetamide in laboratory experiments. It is not a very specific compound, meaning that it may have off-target effects in some experiments. Additionally, it can be toxic at high concentrations, so it must be used with caution.

Future Directions

The use of N-[5-(Trifluoromethyl)-2-pyridinyl]acetamide in scientific research is still in its early stages, but there are many potential future directions for its use. For example, it could be used to study the structure and function of proteins in more detail, or it could be used to study the structure and function of DNA in more detail. Additionally, it could be used to study the mechanism of action of drugs, or to study the mechanism of action of natural compounds. Finally, it could be used in the development of new drugs or therapies.

Synthesis Methods

N-[5-(Trifluoromethyl)-2-pyridinyl]acetamide can be synthesized from 5-trifluoromethyl-2-pyridine and acetic anhydride in a two-step process. In the first step, 5-trifluoromethyl-2-pyridine is reacted with acetic anhydride in the presence of a base, such as potassium carbonate, to form N-[5-(Trifluoromethyl)-2-pyridinyl]acetamide. In the second step, the N-[5-(Trifluoromethyl)-2-pyridinyl]acetamide is purified by recrystallization.

properties

IUPAC Name

N-[5-(trifluoromethyl)pyridin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c1-5(14)13-7-3-2-6(4-12-7)8(9,10)11/h2-4H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPBLTFWPDVRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(Trifluoromethyl)-2-pyridinyl]acetamide

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